Cycloheptyl vs. Cyclohexyl Substituent: Lipophilicity and Predicted ADME Differentiation
The target compound's N1-cycloheptyl group is predicted to increase lipophilicity by approximately 0.5 LogP units compared to the commonly used N1-cyclohexyl analog (CAS 900502-66-1), based on additivity principles for aliphatic carbon contributions [1]. The cyclohexyl analog has a predicted LogP of 1.5 [2]. Consequently, the cycloheptyl derivative (estimated LogP ~2.0) may exhibit enhanced membrane permeability and altered tissue distribution, a critical differentiator for CNS-penetrant kinase inhibitor design [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ~2.0 (estimated by +0.5 LogP unit increment over cyclohexyl analog) |
| Comparator Or Baseline | 1-Cyclohexyl-6-methylsulfonylpyrazolo[3,4-d]pyrimidine (CAS 900502-66-1): LogP = 1.5 (predicted) |
| Quantified Difference | ΔLogP ≈ +0.5 (cycloheptyl > cyclohexyl) |
| Conditions | Computational prediction; cyclohexyl analog data from Molaid calculated properties [2]. |
Why This Matters
This lipophilicity shift can dictate lead series selection in CNS or oncology programs where optimal LogP windows are narrow, providing a quantitative basis to choose the cycloheptyl variant over the cyclohexyl analog.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. View Source
- [2] Molaid. 1-Cyclohexyl-6-methylsulfonylpyrazolo[3,4-d]pyrimidine | 900502-66-1 (Predicted physicochemical properties). https://www.molaid.com/MS_17994292 View Source
